4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid CAS number and chemical data
4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid CAS number and chemical data
An In-Depth Technical Guide to 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid: Synthesis, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid, a substituted thiazole derivative of significant interest to medicinal chemists and drug development professionals. While this specific isomer is not widely cataloged, this document extrapolates its physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its potential as a key building block in modern drug discovery. The guide is structured to deliver field-proven insights, explaining the causality behind experimental choices and grounding all claims in authoritative references.
Introduction and Strategic Importance
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and coordinate with metal ions makes it a versatile component in molecular design. The specific compound, 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid, combines several key functional groups that enhance its utility:
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Carboxylic Acid (C2): Provides a primary handle for amide bond formation, allowing for facile derivatization and exploration of structure-activity relationships (SAR). This group is crucial for creating libraries of compounds for screening.
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Methoxy Group (C4): Acts as a hydrogen bond acceptor and can modulate the electronic properties of the thiazole ring. Its metabolic stability and ability to improve pharmacokinetic profiles are well-documented.
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Methyl Group (C5): Fills hydrophobic pockets in target proteins and can serve as a steric director, influencing the conformation of derivatives.
The strategic placement of these substituents makes this molecule a high-value building block for targeting a range of biological pathways. Analogous thiazole derivatives have shown significant pharmacological activities, including use as anti-cancer agents, antimicrobials, and inhibitors of key enzymes like xanthine oxidase.[1][2][3]
Physicochemical and Chemical Data
A specific CAS number for 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid is not publicly indexed, suggesting its status as a novel or specialized research chemical. However, its core chemical data can be reliably defined, and its physicochemical properties can be estimated based on its isomers, such as 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 126909-38-4).[4][5]
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | Not Indexed | Based on public chemical database search. |
| Molecular Formula | C₆H₇NO₃S | Based on structure.[4][5] |
| Molecular Weight | 173.19 g/mol | Based on formula.[4][5] |
| IUPAC Name | 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid | Standard nomenclature. |
| Appearance | Predicted: White to off-white solid | Typical for similar small molecule acids.[5] |
| Melting Point | Predicted: >180 °C (with decomposition) | Isomers and related structures show high melting points. |
| SMILES | COC1=C(C)SC(=N1)C(=O)O | Structural representation. |
| InChI Key | Predicted: Similar to NNMGTKSNBXYSER-UHFFFAOYSA-N | Based on isomeric structure.[4][5] |
| pKa | Predicted: 2.5 - 3.5 | Typical range for a carboxylic acid alpha to a thiazole nitrogen. |
| cLogP | Predicted: ~1.0 - 1.5 | Estimated based on functional groups. |
| Purity | ≥95% (Standard for research chemicals) | --- |
Proposed Synthesis Pathway: A Mechanistic Approach
The synthesis of the thiazole core is most effectively achieved through the Hantzsch thiazole synthesis or related cyclocondensation reactions.[1] A logical and robust pathway to the target compound involves the reaction of a thioamide with an α-halocarbonyl compound, followed by ester hydrolysis. This multi-step process is designed for efficiency and scalability in a research setting.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylate (3)
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Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-chloro-3-oxobutanoate (1) (1.0 eq) and oxamide (thioformamide precursor) (2) (1.1 eq) in absolute ethanol (5 mL per mmol of 1 ).
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Rationale: Ethanol is an excellent solvent for both reactants and facilitates the reaction without competing side reactions. The slight excess of the thioamide ensures complete consumption of the more valuable α-haloketone.
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Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1) is consumed.
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Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add an equal volume of cold deionized water to precipitate the crude product.
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Purification: Filter the solid precipitate and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield the pure ethyl ester (3) .
Step 2: Hydrolysis to 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid (4)
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Reagents & Setup: Dissolve the synthesized ester (3) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). Add lithium hydroxide (LiOH) (2.0 eq).
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Rationale: A THF/water mixture ensures solubility of both the ester and the inorganic base. LiOH is a strong base that effectively hydrolyzes the ester with minimal risk of ring-opening or other side reactions compared to stronger bases like NaOH or KOH at elevated temperatures.
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Reaction: Stir the mixture at room temperature for 8-12 hours, monitoring by TLC for the disappearance of the ester starting material.
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Workup & Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A solid precipitate of the target carboxylic acid (4) will form.
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Purification: Filter the solid product, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield the final product (4) .
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound via Hantzsch cyclization and subsequent hydrolysis.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a versatile scaffold for generating compound libraries. The carboxylic acid functionality is the primary point of diversification, most commonly through amide coupling reactions.
Role as a Chemical Building Block
The molecule can be readily converted to a more reactive acid chloride or activated with coupling agents (e.g., HATU, HOBt) to react with a diverse range of amines, forming a library of amide derivatives. This approach is fundamental in lead optimization campaigns.
Caption: Use of the title compound as a scaffold for generating diverse amide libraries for drug screening.
Potential Therapeutic Targets
Based on the activities of structurally related thiazoles, derivatives of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid are promising candidates for several therapeutic areas:
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Oncology: Thiazole derivatives have been investigated as inhibitors of Mucin 1 (MUC1), an oncoprotein overexpressed in various cancers, including breast cancer.[3][6] The specific substitution pattern may offer novel interactions within the MUC1 binding site.
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Infectious Diseases: The thiazole nucleus is present in some antimicrobial agents. New derivatives could be screened against resistant bacterial strains, a critical area of public health.[2]
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Metabolic Diseases: Thiazole-containing compounds are key in treating metabolic disorders. For instance, Febuxostat, a xanthine oxidase inhibitor used for gout, is built around a thiazole core.[7] This scaffold could be used to develop new inhibitors with improved properties.
Conclusion
4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid represents a valuable, albeit not widely commercialized, building block for modern chemical biology and drug discovery. Its synthesis is achievable through established and reliable organic chemistry principles. The strategic combination of a reactive carboxylic acid handle with a methoxy- and methyl-decorated thiazole core provides a rich platform for generating novel chemical entities with high potential for biological activity. Researchers and drug development professionals are encouraged to consider this scaffold for inclusion in screening libraries targeting a wide array of diseases.
References
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Chemical Synthesis Database. 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. Available at: [Link]
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Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4246-4251. Available at: [Link]
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Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 655. Available at: [Link]
- Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
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PubMed. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Available at: [Link]
Sources
- 1. 5-Methoxythiazole-4-carboxylic Acid [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid [cymitquimica.com]
- 5. 2-methoxy-4-methyl-thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
